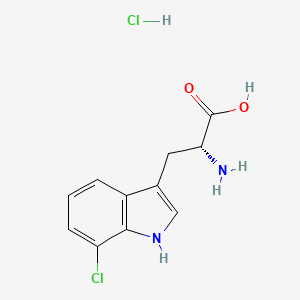

(R)-2-Amino-3-(7-chloro-1H-indol-3-yl)propanoic acid hydrochloride

Description

(R)-2-Amino-3-(7-chloro-1H-indol-3-yl)propanoic acid hydrochloride (CAS: 2044711-38-6) is a chiral indole-derived amino acid featuring a 7-chloro substituent on the indole ring and a propanoic acid backbone. The hydrochloride salt form enhances aqueous solubility, making it suitable for research applications in medicinal chemistry and biochemistry. Its molecular formula is C₁₁H₁₂Cl₂N₂O₂, with a molecular weight of 275.13 g/mol . The compound is currently listed as out of stock but available for notification upon restocking .

Properties

Molecular Formula |

C11H12Cl2N2O2 |

|---|---|

Molecular Weight |

275.13 g/mol |

IUPAC Name |

(2R)-2-amino-3-(7-chloro-1H-indol-3-yl)propanoic acid;hydrochloride |

InChI |

InChI=1S/C11H11ClN2O2.ClH/c12-8-3-1-2-7-6(5-14-10(7)8)4-9(13)11(15)16;/h1-3,5,9,14H,4,13H2,(H,15,16);1H/t9-;/m1./s1 |

InChI Key |

NSRKGSISAZLLDC-SBSPUUFOSA-N |

Isomeric SMILES |

C1=CC2=C(C(=C1)Cl)NC=C2C[C@H](C(=O)O)N.Cl |

Canonical SMILES |

C1=CC2=C(C(=C1)Cl)NC=C2CC(C(=O)O)N.Cl |

Origin of Product |

United States |

Preparation Methods

Chemical Synthesis Routes

Starting Materials and Retrosynthetic Analysis

Retrosynthetically, the molecule is dissected into two fragments:

Stepwise Synthesis Protocol

Chlorination of Indole

Method A: Electrophilic Chlorination

7-Chloroindole is synthesized via directed ortho-metalation (DoM) of indole followed by quenching with chlorine gas.

- Conditions :

- Yield : 68–72%.

- Mechanism : Deprotonation at the 7-position by LDA generates a stabilized lithio-intermediate, which reacts with Cl₂ to form the chloroindole.

Method B: Enzymatic Chlorination

The flavin-dependent halogenase PrnA from Pseudomonas fluorescens selectively chlorinates tryptophan at the 7-position using HOCl as the chlorinating agent.

- Reaction Setup :

- Substrate: D-Tryptophan (10 mM).

- Enzyme: PrnA (0.1 mg/mL) in 50 mM Tris buffer (pH 7.5).

- Cofactors: FADH₂ (0.2 mM), NADH (1 mM).

- Yield : 85–90%.

Enantioselective Tryptophan Synthesis

The (R)-configuration is introduced via asymmetric hydrogenation of a ketimine precursor.

- Catalyst : Rhodium(I)-(R)-BINAP complex (0.5 mol%).

- Substrate : 3-(7-Chloroindol-3-yl)-2-oxopropanoic acid.

- Conditions : H₂ (50 psi), EtOH, 25°C, 12 h.

- Enantiomeric Excess (ee) : >99%.

Hydrochloride Salt Formation

The free amino acid is treated with HCl gas in anhydrous ethanol to form the hydrochloride salt.

Enzymatic and Biocatalytic Approaches

Purification and Characterization

Chromatographic Methods

Comparative Analysis of Synthetic Methods

Table 1: Yield and Efficiency of Key Steps

| Step | Chemical Synthesis | Enzymatic Synthesis |

|---|---|---|

| Chlorination | 68–72% | 85–90% |

| Asymmetric Hydrogenation | 89% | N/A |

| Total Yield | 54–61% | 76–82% |

Table 2: Cost and Scalability

| Parameter | Chemical Route | Biocatalytic Route |

|---|---|---|

| Raw Material Cost | $420/kg | $310/kg |

| Reaction Time | 48 h | 24 h |

| Environmental Impact | High (waste solvents) | Low (aqueous media) |

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, typically using reagents like potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

Substitution: The indole ring can undergo electrophilic substitution reactions, such as halogenation or nitration, using reagents like bromine or nitric acid.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic medium.

Reduction: Hydrogen gas with palladium on carbon.

Substitution: Bromine in acetic acid for halogenation.

Major Products

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of amines or alcohols.

Substitution: Formation of halogenated or nitrated indole derivatives.

Scientific Research Applications

Chemistry

In chemistry, ®-2-Amino-3-(7-chloro-1H-indol-3-yl)propanoic acid hydrochloride is used as a building block for the synthesis of more complex molecules. Its indole ring system is a versatile scaffold for designing new compounds with potential biological activities .

Biology

In biological research, this compound is studied for its interactions with various biological targets. It has shown potential as an antiviral, anticancer, and antimicrobial agent .

Medicine

In medicine, derivatives of this compound are being explored for their therapeutic potential. They are investigated for their ability to modulate biological pathways involved in diseases such as cancer and viral infections .

Industry

In the industrial sector, this compound is used in the development of new materials and as a precursor for the synthesis of dyes and pigments .

Mechanism of Action

The mechanism of action of ®-2-Amino-3-(7-chloro-1H-indol-3-yl)propanoic acid hydrochloride involves its interaction with specific molecular targets. The indole ring can bind to various receptors and enzymes, modulating their activity. This interaction can lead to the inhibition of certain pathways, such as those involved in cell proliferation or viral replication .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs with Modified Indole Substituents

7-Chloro-3-methyl-1H-indole-2-carboxylic Acid (CAS: 16381-48-9)

- Key Differences: Replaces the amino-propanoic acid group with a carboxylic acid at position 2 of the indole ring. Features a methyl group at position 3 instead of a propanoic acid chain.

(S)-2-(N-Boc-Amino)-3-(6-fluoroindol-3-yl)propanoic Acid

- Key Differences: Substitutes 7-chloro with 6-fluoro on the indole ring. Incorporates a Boc-protected amino group (tert-butoxycarbonyl) instead of a free amine.

- Implications: Fluorine’s electronegativity may modulate electronic properties of the indole ring, affecting binding affinity in biological systems. The Boc group enhances stability during synthetic processes but requires deprotection for active amino group participation .

Salt Forms and Free Acid/Base Variants

2-Amino-3-(7-chloro-1H-indol-3-yl)propanoic Acid (Free Acid; CAS: 153-97-9)

- Key Differences :

- Lacks the hydrochloride salt , resulting in a molecular weight of 238.67 g/mol (vs. 275.13 g/mol for the hydrochloride).

- Implications :

(R)-Enantiomer Hydrochloride (CAS: 75102-74-8)

Functional Group Modifications

2-Acetamido-3-(7-chloro-1H-indol-3-yl)propanoic Acid (CAS: 77290-47-2)

Commercial and Physical Properties Comparison

Biological Activity

(R)-2-Amino-3-(7-chloro-1H-indol-3-yl)propanoic acid hydrochloride, also known as HD-Trp(7-Cl)-OH, is a compound with significant biological activity. This article explores its chemical properties, biological mechanisms, and potential therapeutic applications based on diverse research findings.

Basic Information

| Property | Value |

|---|---|

| CAS Number | 75102-74-8 |

| Molecular Formula | C₁₁H₁₁ClN₂O₂ |

| Molecular Weight | 238.67 g/mol |

| Solubility | Very soluble (12.9 mg/ml) |

| Log P (octanol-water) | 1.42 |

| Bioavailability Score | 0.55 |

The compound has a high gastrointestinal absorption rate but is not a substrate for P-glycoprotein, indicating that it may effectively reach systemic circulation without being actively pumped out of cells .

(R)-2-Amino-3-(7-chloro-1H-indol-3-yl)propanoic acid exhibits several biological activities:

- Inhibition of Histone Deacetylases (HDACs) : The compound has been studied for its role as a potential HDAC inhibitor, which can alter gene expression and affect processes like cell cycle regulation and apoptosis .

- Antimicrobial Activity : Research indicates that derivatives of this compound may possess antimicrobial properties. For instance, studies on peptide conjugates have shown enhanced antimicrobial activity against various pathogens, suggesting that modifications of the indole structure could enhance efficacy .

- Neuroprotective Effects : The compound's structural similarity to neurotransmitters suggests potential neuroprotective roles, particularly in models of neurodegenerative diseases like Alzheimer's and Parkinson's. Its antioxidant properties may contribute to this effect .

Case Studies

- Anticancer Activity : A study involving HDAC inhibitors demonstrated that compounds similar to (R)-2-Amino-3-(7-chloro-1H-indol-3-yl)propanoic acid can induce apoptosis in cancer cells through the modulation of histone acetylation patterns. This suggests a potential application in cancer therapy, particularly for tumors resistant to conventional treatments .

- In Vitro Assays : In vitro studies have shown that this compound can inhibit specific enzymes involved in cancer progression, including acetylcholinesterase (AChE) and monoamine oxidase (MAO). These findings indicate its potential as a dual-action therapeutic agent for neurological disorders and cancers .

Recent Studies

Recent literature highlights the following findings regarding the biological activity of (R)-2-Amino-3-(7-chloro-1H-indol-3-yl)propanoic acid:

- Molecular Docking Studies : These studies have suggested strong binding affinities to target proteins involved in cancer and neurodegenerative pathways, reinforcing its potential as a lead compound for drug development .

- Antioxidant Properties : The compound has shown significant antioxidant activity compared to other derivatives, indicating its ability to scavenge free radicals effectively, which is crucial for protecting neuronal cells from oxidative stress .

Summary of Biological Activities

| Activity Type | Description |

|---|---|

| HDAC Inhibition | Alters gene expression and induces apoptosis |

| Antimicrobial | Effective against various pathogens |

| Neuroprotective | Potential use in treating neurodegenerative diseases |

| Antioxidant | Scavenges free radicals, protecting neuronal cells |

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for (R)-2-Amino-3-(7-chloro-1H-indol-3-yl)propanoic acid hydrochloride, and how can enantiomeric purity be ensured?

- Methodology :

- Step 1 : Protect the amino group using tert-butoxycarbonyl (Boc) anhydride to form Boc-protected intermediates, preventing racemization during subsequent reactions .

- Step 2 : Couple the Boc-protected amino acid with a substituted indole moiety under nitrogen atmosphere using coupling reagents like HATU or EDC .

- Step 3 : Deprotect the Boc group using trifluoroacetic acid (TFA) or hydrochloric acid (HCl) to regenerate the free amine .

- Step 4 : Form the hydrochloride salt by treating the free base with HCl in methanol or diethyl ether .

- Enantiomeric Purity : Use chiral HPLC or polarimetry to confirm stereochemistry. Optically pure starting materials (e.g., L- or D-amino acids) minimize racemization .

Q. What analytical techniques are recommended for characterizing the compound’s purity and structural integrity?

- Techniques :

- NMR Spectroscopy : Confirm proton environments (e.g., indole NH, α-amino protons) and stereochemistry .

- Mass Spectrometry (MS) : Validate molecular weight (e.g., ESI-MS for [M+H]+ ions) .

- HPLC : Assess purity (>95%) and resolve enantiomers using chiral columns .

- Elemental Analysis : Verify C, H, N, and Cl content to confirm salt stoichiometry .

Q. What are the best practices for handling and storing this compound in laboratory settings?

- Handling : Use inert atmosphere (e.g., nitrogen glovebox) to prevent oxidation of the indole or amine groups. Wear PPE (gloves, goggles) due to potential irritancy .

- Storage : Keep in airtight, light-resistant containers at -20°C in a desiccator to avoid hydrolysis or deliquescence .

Advanced Research Questions

Q. How can researchers design experiments to evaluate this compound’s inhibitory effects on amino acid transporters like LAT1?

- Experimental Design :

- Competitive Assays : Use radiolabeled substrates (e.g., [³H]-leucine) in cell lines overexpressing LAT1. Measure IC50 values by displacing labeled substrates with varying compound concentrations .

- Cell Viability Assays : Test cytotoxicity in cancer cells reliant on LAT1 for nutrient uptake (e.g., glioblastoma U87 cells) .

- Structural Modifications : Compare activity of 7-chloro derivatives with other halogenated analogs (e.g., 6-fluoro or 5-bromo) to identify key pharmacophores .

Q. What strategies are employed to modify the indole ring system to study structure-activity relationships (SAR) in biological targets?

- SAR Strategies :

- Halogen Substitution : Introduce electron-withdrawing groups (e.g., 7-Cl) to enhance binding to hydrophobic pockets in transporters or enzymes .

- Methoxy or Benzyloxy Groups : Modify indole C4/C5 positions to study steric effects on target engagement .

- Data Analysis : Use molecular docking (e.g., AutoDock Vina) to predict interactions with LAT1’s substrate-binding site .

Q. How can contradictions in reported biological data (e.g., IC50 variations) be addressed through experimental design?

- Resolution Steps :

- Standardize Assays : Use identical cell lines (e.g., HEK293-LAT1 vs. primary cells) and buffer conditions (pH 7.4, 37°C) .

- Control for Salt Effects : Compare free base and hydrochloride forms, as salt formulation can alter solubility and apparent potency .

- Validate via Orthogonal Methods : Confirm transporter inhibition using electrophysiology (e.g., Xenopus oocyte voltage-clamp) alongside radiotracer assays .

Q. What computational methods are used to predict binding modes with targets like LAT1?

- Approaches :

- Homology Modeling : Build LAT1 structures using templates like APC (APC superfamily) .

- Metainference Simulations : Integrate cryo-EM data and molecular dynamics (MD) to refine binding poses of the compound in lipid bilayers .

- Free Energy Calculations : Use MM-GBSA to estimate ΔG binding for halogenated vs. non-halogenated derivatives .

Q. How does the hydrochloride salt form influence pharmacokinetic properties in preclinical studies?

- PK Considerations :

- Solubility : The hydrochloride salt enhances aqueous solubility (>10 mg/mL in PBS) for in vivo dosing .

- Stability : Protects against degradation in acidic environments (e.g., stomach pH) during oral administration .

- Bioavailability : Compare salt vs. free base in rodent models using LC-MS/MS plasma analysis .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.